![molecular formula C26H24ClN3O3S B14112625 2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/structure/B14112625.png)
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxo-octahydro-cyclohepta-thieno-pyrimidinyl core, and an o-tolyl acetamide moiety
Vorbereitungsmethoden
The synthesis of 2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core. The reaction typically requires a base catalyst and an appropriate solvent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the thieno[2,3-d]pyrimidine core.
Formation of the Dioxo-Octahydro-Cyclohepta Moiety: This step involves the oxidation of specific functional groups to form the dioxo-octahydro-cyclohepta moiety.
Attachment of the o-Tolyl Acetamide Group: The final step involves the acylation of the intermediate compound with o-tolyl acetamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxo-octahydro-cyclohepta moiety, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Acylation: The compound can undergo further acylation reactions at the amide group, leading to the formation of more complex derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acylating agents (e.g., acyl chlorides).
Wissenschaftliche Forschungsanwendungen
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: The compound is used in studies to understand its effects on cellular processes, such as signal transduction, gene expression, and protein interactions.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase 10A (PDE10A), by binding to their active sites and preventing their normal function . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cyclic nucleotide metabolism and neuronal signal transduction .
Vergleich Mit ähnlichen Verbindungen
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide can be compared with other similar compounds, such as:
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: This compound shares a similar core structure but lacks the chlorophenyl and o-tolyl acetamide groups.
Thieno[3,4-d]pyrimidin-4(3H)-thione: This compound has a thione group instead of the dioxo-octahydro-cyclohepta moiety and exhibits different chemical properties and biological activities.
Benzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds have a benzo group instead of the cyclohepta moiety and are studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors.
The uniqueness of this compound lies in its specific structural features and its potential as a multi-targeted therapeutic agent with applications in various fields of scientific research.
Eigenschaften
Molekularformel |
C26H24ClN3O3S |
|---|---|
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O3S/c1-16-7-5-6-9-20(16)28-22(31)15-29-25-23(19-8-3-2-4-10-21(19)34-25)24(32)30(26(29)33)18-13-11-17(27)12-14-18/h5-7,9,11-14H,2-4,8,10,15H2,1H3,(H,28,31) |
InChI-Schlüssel |
BIMQLRQYOWKMNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




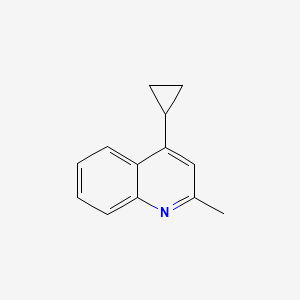

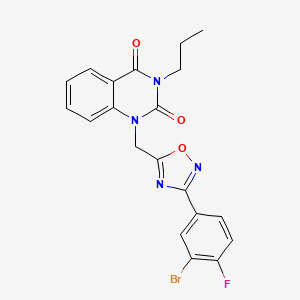
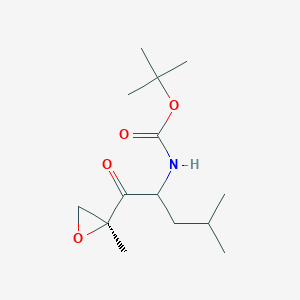
![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B14112566.png)
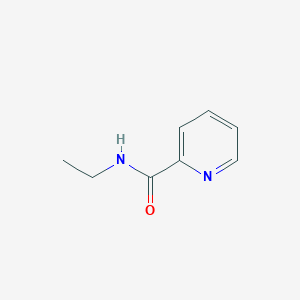
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112580.png)
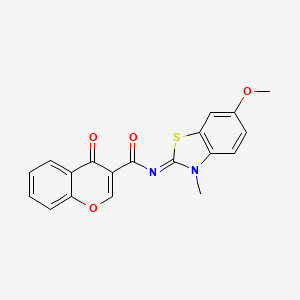
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B14112590.png)
![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112602.png)
![(2E)-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14112609.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14112622.png)
